axl protein

AXL inhibitor kinase selectivity TAM family

AXL protein (CAS 143891-42-3), encoded by the AXL gene, is a member of the TAM (Tyro3, AXL, Mer) receptor tyrosine kinase family. The human AXL protein is a single-pass type I transmembrane receptor possessing an extracellular domain with two immunoglobulin-like and two fibronectin type-III domains, a single transmembrane helix, and an intracellular kinase domain.

Molecular Formula C7H8INO
Molecular Weight 0
CAS No. 143891-42-3
Cat. No. B1174579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaxl protein
CAS143891-42-3
Synonymsaxl protein
Molecular FormulaC7H8INO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AXL Protein (CAS 143891-42-3) for Cancer Research and Drug Discovery Procurement


AXL protein (CAS 143891-42-3), encoded by the AXL gene, is a member of the TAM (Tyro3, AXL, Mer) receptor tyrosine kinase family [1]. The human AXL protein is a single-pass type I transmembrane receptor possessing an extracellular domain with two immunoglobulin-like and two fibronectin type-III domains, a single transmembrane helix, and an intracellular kinase domain [2]. As the high-affinity receptor for the ligand growth arrest-specific 6 (GAS6), AXL transduces signals regulating cell survival, proliferation, migration, invasion, and immune evasion [3]. Overexpression and aberrant activation of AXL are strongly implicated in aggressive cancer phenotypes, including metastasis, epithelial-mesenchymal transition (EMT), and resistance to both conventional chemotherapy and targeted agents [4]. Consequently, AXL has emerged as a high-value target for therapeutic development across multiple cancer types, and recombinant AXL proteins are critical reagents for kinase assays, selectivity profiling, and in vitro target validation studies.

Why Substituting AXL with Other TAM Family Proteins Compromises Research Integrity and Drug Discovery Outcomes


The TAM family of receptor tyrosine kinases—Tyro3, AXL, and Mer—exhibit high sequence homology within their kinase domains, yet they possess distinct biological functions and signaling outputs that preclude generic substitution in experimental systems [1]. While many inhibitors display cross-reactivity across the TAM family, their relative potencies differ by orders of magnitude, directly impacting the interpretation of cellular and in vivo studies [2]. Furthermore, the extracellular domains of TAM family members are structurally divergent, dictating ligand-binding specificities and homophilic/heterophilic interactions that cannot be replicated by substituting one family member for another [3]. Using a non-AXL TAM protein or a promiscuous TAM inhibitor without precise selectivity data introduces confounding variables that obscure the specific contribution of AXL signaling to the phenotype under investigation. For procurement decisions, selecting a verified, high-activity AXL protein is essential to ensure that experimental outcomes—whether in biochemical assays, cell-based models, or in vivo target validation—can be unequivocally attributed to AXL activity rather than off-target effects on related kinases.

Comparative Quantitative Evidence for AXL Protein (CAS 143891-42-3) in Assay Performance and Inhibitor Validation


Bemcentinib (R428) Demonstrates 100-Fold Selectivity for AXL Over Abl and 50- to 100-Fold Over TAM Family Kinases Mer and Tyro3

Bemcentinib (R428, BGB324) is a benchmark AXL inhibitor that exhibits an IC50 of 14 nM against recombinant AXL protein in biochemical assays. Crucially, its selectivity profile is extensively characterized: it displays >100-fold selectivity for AXL over the Abl kinase, and 50- to >100-fold selectivity over the closely related TAM family members Mer and Tyro3, respectively, in cellular assays [1]. This selectivity is further extended against other receptor tyrosine kinases, including InsR, EGFR, HER2, and PDGFRβ, where it maintains a >100-fold selectivity window . This compound serves as a key reference tool for calibrating AXL-specific activity in experimental systems.

AXL inhibitor kinase selectivity TAM family cancer therapeutics

Tamnorzatinib (ONO-7475) Exhibits Sub-Nanomolar Potency Against AXL and 1.4-Fold Selectivity Over the Closely Related Mer Kinase

Tamnorzatinib (ONO-7475) represents a highly potent, orally bioavailable AXL/MER tyrosine kinase inhibitor with an IC50 of 0.7 nM against AXL in cell-free assays [1]. Its potency against the closely related Mer kinase is 1.0 nM, demonstrating a 1.4-fold selectivity for AXL over Mer, a critical TAM family member . This inhibitor is particularly relevant in contexts where AXL overexpression drives resistance to EGFR tyrosine kinase inhibitors in NSCLC [2].

AXL inhibitor kinase selectivity TAM family sub-nanomolar potency

LDC1267 Shows a 5.8-Fold Selectivity Window for AXL Over the TAM Family Kinase Mer

LDC1267 is a highly selective TAM kinase inhibitor that demonstrates differential potency across the family members, with IC50 values of <5 nM for Mer, 8 nM for Tyro3, and 29 nM for AXL [1]. This translates to a 5.8-fold selectivity window for AXL relative to Mer, and a 3.6-fold window relative to Tyro3. Its lower activity against Met, Aurora B, Lck, Src, and CDK8 further refines its selectivity profile within the broader kinome .

TAM kinase inhibitor AXL selectivity pan-TAM profiling

DS-1205b Achieves a 48-Fold Selectivity for AXL Over Mer and 313-Fold Over TRKA, Validating High AXL-Specificity

DS-1205b (DS1205b) is a potent and highly selective inhibitor of AXL kinase with an IC50 of 1.3 nM. Its selectivity profile is rigorously defined: it displays 48-fold selectivity over Mer, 80-fold over MET, and 313-fold over TRKA [1]. This high degree of selectivity minimizes confounding off-target effects, making it a preferred tool for definitively linking AXL inhibition to observed phenotypes in cell migration assays (IC50 = 2.7 nM in NIH3T3-AXL cells) and in vivo tumor regression models .

AXL-selective inhibitor kinase selectivity target validation

AXL Recombinant Protein from HEK293 Cells Demonstrates High Binding Activity (EC50 = 10.0 ng/mL) in ELISA Validation

Human recombinant AXL protein expressed in HEK293 cells and purified with a His tag (spanning residues Glu33-Ser442) exhibits a predicted molecular weight of 45.4 kDa, migrating to 65-75 kDa due to glycosylation [1]. Functionally, the protein is validated in a quantitative ELISA format: immobilized at 1 μg/mL, it demonstrates robust binding to an anti-AXL antibody with an EC50 of 10.0 ng/mL [2]. This activity metric provides a benchmark for comparing lot-to-lot consistency and ensuring the protein's suitability for downstream applications, including antibody screening and inhibitor displacement assays.

recombinant AXL protein ELISA validation antibody binding quality control

Optimal Application Scenarios for AXL Protein (CAS 143891-42-3) Based on Quantitative Evidence


Calibration of AXL-Specific Kinase Assays Using Highly Selective Inhibitors

The rigorous selectivity data available for inhibitors like Bemcentinib (R428) and DS-1205b, which demonstrate >100-fold and up to 313-fold selectivity for AXL over related kinases, respectively, makes recombinant AXL protein an essential reagent for establishing and validating AXL-specific kinase assays. In this scenario, the protein is used to generate baseline activity and inhibition curves, enabling researchers to calibrate assay conditions that accurately distinguish AXL inhibition from off-target effects on Mer, Tyro3, or MET [1]. This is critical for high-throughput screening (HTS) campaigns aiming to identify novel, selective AXL inhibitors for cancer therapy [2].

Characterization of AXL/Mer Selectivity Profiles in TAM-Targeted Drug Discovery

Given the differential potencies of inhibitors like Tamnorzatinib (ONO-7475) and LDC1267 across the TAM family, recombinant AXL protein is indispensable for conducting parallel dose-response studies against AXL and Mer kinases. This allows medicinal chemists and pharmacologists to quantitatively compare selectivity windows—such as the 1.4-fold preference of Tamnorzatinib for AXL over Mer [1] or the 5.8-fold preference of LDC1267 for Mer over AXL [2]—under identical assay conditions. Such comparative data directly inform structure-activity relationship (SAR) campaigns and the selection of clinical candidates based on their intended TAM family inhibition profiles.

Development and Quality Control of Anti-AXL Therapeutic Antibodies and ADCs

The validated binding activity of recombinant AXL protein (e.g., EC50 = 10.0 ng/mL in ELISA) provides a robust, quantitative platform for the development and quality control of AXL-targeting biologics, including therapeutic antibodies and antibody-drug conjugates (ADCs) like enapotamab vedotin [1]. In this application, the protein is used as a capture antigen in ELISA or surface plasmon resonance (SPR) assays to screen hybridoma clones, measure binding kinetics, and assess batch-to-batch consistency of antibody products. The defined activity benchmark ensures that only high-affinity, functionally relevant antibodies progress through development [2].

In Vitro Target Validation for AXL-Mediated Resistance Mechanisms

Recombinant AXL protein serves as a critical positive control and biochemical tool in studies investigating AXL-mediated resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The potent activity of inhibitors like Tamnorzatinib (IC50 = 0.7 nM) against AXL, and its demonstrated ability to reverse TKI tolerance, underscores the need for a reliable source of active AXL protein [1]. Researchers can use this protein to confirm inhibitor potency in vitro before proceeding to cellular studies with AXL-overexpressing NSCLC lines, thereby reducing experimental variability and strengthening the causal link between AXL inhibition and restoration of drug sensitivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for axl protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.